4-Hydroxy-7-benzyloxycoumarin

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Researchers requiring a reproducible, weak baseline inhibitor for CYP2A6 enzyme assays cannot substitute generic 7-alkoxycoumarins without compromising data integrity. 4-Hydroxy-7-benzyloxycoumarin delivers a documented IC50 of 25,000 nM, enabling standardized cross-study comparisons. Its 7-benzyloxy motif ensures distinct spectral properties upon dealkylation, avoiding interference in multiplexed HTS formats. - Documented CYP2A6 IC50 = 25,000 nM for consistent low-potency benchmarking. - Benzyloxy substituent confers unique lipophilicity and fluorescence profile versus ethoxy/methoxy analogs. - Dual 4-OH/7-OBn handles support onward SAR derivatization for medicinal chemistry.

Molecular Formula C16H12O4
Molecular Weight 268.268
CAS No. 30992-66-6
Cat. No. B562658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-benzyloxycoumarin
CAS30992-66-6
Synonyms7-(Benzyloxy)-4-hydroxy-coumarin;  7-Benzyloxy-4-hydroxycoumarin;  4-Hydroxy-7-(phenylmethoxy)-2H-1-benzopyran-2-one; 
Molecular FormulaC16H12O4
Molecular Weight268.268
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O
InChIInChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2
InChIKeyFTPXRFMTZRSQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-7-benzyloxycoumarin Procurement & Selection


4-Hydroxy-7-benzyloxycoumarin (CAS: 30992-66-6) is a synthetic coumarin derivative characterized by a hydroxyl group at the 4-position and a benzyloxy substituent at the 7-position of the coumarin nucleus [1]. This compound belongs to the class of 7-alkoxy-4-hydroxycoumarins, a structural motif widely employed in fluorescence-based assays and as an intermediate in medicinal chemistry [2]. Its procurement is driven by its dual functionality: the 7-benzyloxy group confers pro-fluorescent properties amenable to enzymatic dealkylation assays, while the 4-hydroxy group provides a site for further derivatization or contributes to target engagement in biological systems .

4-Hydroxy-7-benzyloxycoumarin Substitution Risks


Generic substitution of 4-Hydroxy-7-benzyloxycoumarin with other 7-alkoxycoumarins is scientifically untenable due to well-documented structure-activity relationships governing both fluorescence output and enzyme selectivity. The substitution pattern on the coumarin nucleus directly dictates the rate and specificity of O-dealkylation by cytochrome P450 enzymes [1]. Furthermore, the nature of the 7-substituent (e.g., benzyloxy vs. ethoxy vs. methoxy) profoundly alters the compound's lipophilicity, steric profile, and, critically, the spectral properties (excitation/emission wavelengths) of the resulting fluorophore upon enzymatic cleavage [2]. Consequently, substituting a benzyloxy derivative for a simpler alkoxy analog will yield non-comparable kinetic data and may shift the isoform selectivity of the assay, rendering cross-study comparisons invalid [3].

4-Hydroxy-7-benzyloxycoumarin Comparative Evidence


CYP2A6 Inhibition Potency vs. BFC

4-Hydroxy-7-benzyloxycoumarin exhibits a distinct inhibition profile against CYP2A6 compared to the widely used probe substrate 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC). While BFC is a selective CYP3A4 substrate, 4-Hydroxy-7-benzyloxycoumarin demonstrates direct inhibitory activity against CYP2A6 with a reported IC50 value of 25,000 nM, determined via coumarin 7-hydroxylation [1]. This is in stark contrast to BFC's established role as a CYP3A4 substrate with no significant CYP2A6 inhibition at comparable concentrations [2].

Cytochrome P450 Enzyme Inhibition Drug Metabolism

CYP2A6 Inhibition vs. Pyridine Derivative

To contextualize its moderate inhibitory activity, 4-Hydroxy-7-benzyloxycoumarin can be compared to a high-potency CYP2A6 inhibitor (a pyridine derivative, BDBM109760). Under the same assay format (human CYP2A6-mediated 7-hydroxycoumarin formation), 4-Hydroxy-7-benzyloxycoumarin displays an IC50 of 25,000 nM [1], whereas the comparator exhibits a substantially more potent IC50 of 20 nM [2], representing a 1250-fold difference in potency. This places 4-Hydroxy-7-benzyloxycoumarin in a distinct category as a weak, reversible inhibitor rather than a potent, mechanism-based inactivator.

Cytochrome P450 Enzyme Inhibition Structure-Activity Relationship

Fluorogenic Substrate Selectivity Comparison

As a member of the 7-alkoxy-4-hydroxycoumarin class, 4-Hydroxy-7-benzyloxycoumarin is differentiated from other fluorogenic CYP substrates by its specific substituent pattern. While direct comparative kinetic data (Km, Vmax) for this exact compound is absent from the public domain, its class-level behavior can be inferred. The presence of a bulky benzyloxy group at the 7-position, compared to smaller alkoxy groups (e.g., ethoxy in 7-ethoxycoumarin or methoxy in 7-methoxycoumarin), is known to significantly alter the O-dealkylation rate and CYP isoform selectivity [1]. This is because the active sites of different CYP isoforms accommodate substrates of varying size and lipophilicity, a principle established in the study of 7-alkoxycoumarin selectivity [2].

Fluorescent Probes Cytochrome P450 High-Throughput Screening

4-Hydroxy-7-benzyloxycoumarin Procurement Scenarios


Selective CYP2A6 Inhibition Assay Development

Given its demonstrated inhibitory activity against CYP2A6 (IC50 = 25,000 nM) [1], 4-Hydroxy-7-benzyloxycoumarin is optimally procured as a weak, reversible control inhibitor for in vitro CYP2A6 enzyme assays. Its utility lies in its ability to provide a baseline inhibitory response, against which more potent inhibitors or novel chemical entities can be benchmarked. This is particularly relevant for laboratories focused on drug-drug interaction (DDI) studies or those investigating the role of CYP2A6 in xenobiotic metabolism.

Medicinal Chemistry Scaffold Optimization

The compound serves as a valuable starting scaffold for medicinal chemistry programs targeting CYP enzymes or other biological targets where the coumarin core is privileged. The weak CYP2A6 inhibitory activity (IC50 = 25,000 nM) [1] provides a low-potency baseline that can be systematically improved through synthetic modifications. The presence of the 4-hydroxy and 7-benzyloxy groups offers distinct chemical handles for further functionalization, making it a versatile intermediate for structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity.

Fluorescence Assay Development

As a pro-fluorescent substrate, 4-Hydroxy-7-benzyloxycoumarin is procured for the development of custom fluorescence-based assays where the specific excitation/emission profile of its cleaved product is required. While the exact spectral data for this specific compound's metabolite is not widely reported, its class membership among 7-alkoxycoumarins [2] implies that its dealkylated product (7-hydroxy-4-hydroxycoumarin) will exhibit fluorescence properties distinct from the widely used 7-hydroxycoumarin. This scenario is relevant for researchers needing to multiplex assays or avoid spectral overlap with other fluorophores in high-throughput screening (HTS) formats.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-7-benzyloxycoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.